Lithium;2-(oxetan-3-yloxy)propanoate
Description
Contextualization within Organolithium Chemistry and Carboxylate Salt Systems
Lithium;2-(oxetan-3-yloxy)propanoate is classified as a lithium carboxylate salt. Organolithium compounds are a cornerstone of modern organic synthesis, renowned for their potent nucleophilicity and basicity. saylor.orgwikipedia.org The C-Li bond is highly polarized, conferring significant carbanionic character on the carbon atom, which drives their reactivity. saylor.org However, in the case of lithium carboxylates, the lithium atom exists as a cation (Li⁺) ionically bonded to the carboxylate anion (RCOO⁻). This arrangement distinguishes it from organolithium reagents where a direct carbon-lithium bond exists.
The properties of lithium carboxylates are influenced by the nature of the organic residue (the R group) and the coordinating environment of the lithium cation. The lithium ion can coordinate with other polar functional groups within the same molecule or with solvent molecules, influencing the salt's solubility and reactivity. The reaction of carboxylic acids with organolithium reagents typically results in the formation of a lithium carboxylate and, upon further reaction with another equivalent of the organolithium reagent, can lead to the formation of ketones after an acidic workup. masterorganicchemistry.com The stability of the intermediate dilithium (B8592608) salts formed in such reactions can vary depending on the structure of the organic molecule. rsc.org
The table below summarizes key aspects of organolithium compounds and lithium carboxylates, providing a framework for understanding the fundamental nature of this compound.
| Feature | Organolithium Reagents (e.g., n-BuLi) | Lithium Carboxylates (e.g., Lithium Propionate) |
| Bonding | Covalent, highly polar C-Li bond | Ionic bond between Li⁺ and RCOO⁻ |
| Nature | Strong nucleophiles and bases | Generally non-nucleophilic at the carboxylate |
| Reactivity | Highly reactive, often pyrophoric | Stable salts, reactivity centered on the carboxylate group (e.g., as a leaving group) |
| Synthesis | Reaction of alkyl/aryl halides with lithium metal | Neutralization of a carboxylic acid with a lithium base |
Significance of Oxetane (B1205548) Derivatives in Contemporary Organic Synthesis
The oxetane ring, a four-membered cyclic ether, is a structural motif of increasing importance in medicinal chemistry and materials science. nih.govacs.orgacs.org Historically considered somewhat of a synthetic curiosity, oxetanes are now recognized for their ability to impart desirable physicochemical properties to molecules. acs.org The inclusion of an oxetane can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgnih.gov
The strained nature of the four-membered ring makes oxetanes susceptible to ring-opening reactions, providing a versatile synthetic handle for further molecular elaboration. acs.org However, the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability. nih.gov
In drug discovery, the oxetane moiety has been successfully employed as a bioisostere for gem-dimethyl and carbonyl groups. nih.gov This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles. A notable example of a biologically active, oxetane-containing natural product is paclitaxel (B517696) (Taxol), a widely used anticancer drug. acs.org The growing interest in oxetane chemistry has spurred the development of numerous synthetic methods for their preparation. rsc.org
The table below highlights the key properties and applications of oxetane derivatives in modern organic synthesis.
| Property/Application | Description |
| Improved Physicochemical Properties | Enhances aqueous solubility, metabolic stability, and can modulate lipophilicity. acs.orgnih.gov |
| Bioisosterism | Acts as a surrogate for gem-dimethyl and carbonyl groups in drug design. nih.gov |
| Synthetic Versatility | The strained ring can be opened under specific conditions for further functionalization. acs.org |
| Three-Dimensionality | Introduces a well-defined three-dimensional structure into molecules. acs.org |
Research Landscape and Knowledge Gaps Pertaining to Ether-Substituted Propanoate Lithium Salts
While there is a wealth of information on both organolithium chemistry and oxetane derivatives, the specific sub-class of ether-substituted propanoate lithium salts, particularly those containing an oxetane ring, appears to be an under-explored area of chemical space. A survey of the scientific literature reveals a significant knowledge gap regarding the synthesis, characterization, and reactivity of compounds like this compound.
Research on lithium carboxylates has often focused on simpler alkyl and aryl derivatives or their use as precursors in other reactions. rsc.org Similarly, while the synthesis of various oxetane-containing molecules is well-documented, the systematic investigation of their corresponding lithium carboxylate salts is not prominent.
This knowledge gap presents several opportunities for future research:
Synthesis and Characterization: The development of a robust and scalable synthesis for this compound and related compounds is a primary objective. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Reactivity Studies: A systematic investigation into the reactivity of this compound would be valuable. This could include its behavior as a nucleophile, its thermal stability, and its potential as a precursor for more complex molecules.
Application-Oriented Research: Given the beneficial properties of the oxetane moiety, exploring the potential applications of this compound in areas such as polymer chemistry or as a building block in the synthesis of biologically active molecules would be a logical next step.
Stereochemical Considerations and Enantiomeric/Diastereomeric Potential of the Compound
The molecular structure of 2-(oxetan-3-yloxy)propanoate, the anionic component of the target compound, possesses a stereocenter at the C2 position of the propanoate backbone. This chirality gives rise to the possibility of two enantiomers: (R)-2-(oxetan-3-yloxy)propanoate and (S)-2-(oxetan-3-yloxy)propanoate.
The synthesis of the parent acid, 2-(oxetan-3-yloxy)propanoic acid, would likely proceed via the reaction of a lactate (B86563) precursor with an oxetane-containing electrophile, or vice versa. The stereochemistry of the resulting product would be dependent on the stereochemistry of the starting materials and the reaction mechanism.
Enantiomers: If a racemic mixture of the parent acid is used in the salt formation, the resulting this compound will also be a racemic mixture of the (R) and (S) enantiomers.
Diastereomers: The introduction of additional stereocenters, for instance, by substitution on the oxetane ring, would lead to the possibility of diastereomers. Each diastereomer would have a unique set of physical properties and could potentially exhibit different biological activities.
The separation of enantiomers can be achieved through various methods, including chiral chromatography or the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. The absolute configuration of the separated enantiomers would then need to be determined, for example, by X-ray crystallography of a suitable derivative.
The stereochemistry of this compound is a critical aspect that would need to be carefully controlled and characterized in any synthetic endeavor, particularly if it were to be investigated for applications in pharmacology or materials science where stereoisomerism can have a profound impact on a molecule's properties and function.
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-(oxetan-3-yloxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Li/c1-4(6(7)8)10-5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYFIAWAHGOCBF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])OC1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Lithium;2 Oxetan 3 Yloxy Propanoate and Its Precursors
Strategies for Oxetane (B1205548) Ring System Construction
The oxetane ring, a four-membered cyclic ether, is a strained heterocyclic system that has garnered significant interest in medicinal chemistry. acs.orgnih.gov Its synthesis can be challenging due to this inherent ring strain. researchgate.net A variety of synthetic strategies have been developed to efficiently construct this valuable motif. researchgate.net These methods can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring-expansion reactions. beilstein-journals.orgnih.gov
Intramolecular Cyclization Approaches to Oxetanes
Intramolecular cyclization, particularly through C-O bond formation, is one of the most common and versatile methods for synthesizing oxetanes. beilstein-journals.org The Williamson ether synthesis is a cornerstone of this approach, typically involving the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one terminus and a nucleophilic oxygen at the other. beilstein-journals.orgacs.org This 4-exo-tet cyclization, while kinetically less favored compared to other ring closures, remains a practical and widely used method. beilstein-journals.org
Key strategies within this category include:
Cyclization of 1,3-Diols: A straightforward approach involves the conversion of readily available 1,3-diols into suitable precursors for cyclization. For instance, a one-pot protocol can be employed where a diol is treated in an Appel reaction to convert the primary alcohol to an iodide, followed by base-mediated cyclization to yield the oxetane. acs.org
From β-Halo Ketones: An enantioselective synthesis can be achieved through the asymmetric reduction of β-halo ketones. The resulting chiral halohydrin is then cyclized, often using a base like potassium hydroxide, to afford enantioenriched 2-substituted oxetanes. acs.org
Modern C-H Functionalization: Recent advancements have coupled Williamson etherification with alcohol C–H functionalization, providing a novel disconnection that avoids multistep preparations of the required 1,3-substituted precursors. researchgate.net This method allows for the synthesis of oxetanes directly from unactivated primary or secondary alcohols under mild conditions. researchgate.net
Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis
| Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| 1,3-Diol | Appel Reaction reagents, Base | One-pot Iodination & Cyclization | acs.org |
| β-Halo Ketone | Chiral Reducing Agent, KOH | Asymmetric Reduction & Cyclization | acs.org |
[2+2] Cycloaddition Reactions in Oxetane Synthesis
[2+2] cycloaddition reactions represent a highly atom-economical strategy for constructing the oxetane ring. beilstein-journals.org The most prominent example is the Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene. wikipedia.orgnih.govorganic-chemistry.org
In the Paternò-Büchi reaction, a carbonyl group is photoexcited to its singlet or triplet state, which then reacts with a ground-state alkene to form a diradical intermediate that subsequently closes to form the oxetane ring. organic-chemistry.orgslideshare.net The reaction's regioselectivity and stereoselectivity can be influenced by factors such as the nature of the reactants, the solvent, and the electronic state (singlet vs. triplet) of the excited carbonyl. slideshare.net
Recent developments have expanded the utility of this reaction:
Visible-Light Mediation: To overcome the limitations and safety concerns of using high-energy UV light, visible-light-mediated Paternò-Büchi reactions have been developed. nih.govacs.org These methods often rely on a photocatalyst that can absorb visible light and transfer the energy to the carbonyl substrate, enabling the cycloaddition to proceed under milder conditions. acs.org
Formal Cycloadditions: In addition to photochemical methods, formal [2+2] cycloadditions catalyzed by Lewis acids or N-heterocyclic carbenes (NHCs) have been reported, expanding the scope to different substrate classes and reaction conditions. beilstein-journals.orgnih.gov
Table 2: Paternò-Büchi Reaction Substrate Examples
| Carbonyl Compound | Alkene Partner | Key Condition | Reference |
|---|---|---|---|
| Benzaldehyde | 2-Methyl-2-butene | UV Light | wikipedia.org |
| Benzophenone | Furan | UV Light | slideshare.net |
| α-Ketoesters | Simple Alkenes | Visible Light, Photocatalyst | beilstein-journals.orgacs.org |
Ring-Expansion Reactions of Epoxides to Oxetanes
The ring expansion of readily available epoxides offers another viable pathway to the oxetane core. This strategy is thermodynamically driven by the release of some ring strain, as oxetanes (25.5 kcal/mol) are slightly less strained than epoxides (27.3 kcal/mol). beilstein-journals.orgnih.gov
A common method involves the use of sulfur ylides, such as dimethyloxosulfonium methylide, in a reaction analogous to the Corey-Chaykovsky epoxidation. beilstein-journals.org When an excess of the ylide is used with a carbonyl compound, an epoxide is formed in situ, which then undergoes a subsequent ring expansion to the corresponding oxetane. nih.gov This approach can also be applied to pre-formed epoxides.
Alternatively, epoxides can be opened by a nucleophile that also contains a masked leaving group. For example, treatment of an epoxide with a selenomethyllithium reagent leads to a ring-opened hydroxyselenide intermediate, which can then be induced to cyclize into an oxetane. acs.org
Recent Advancements in Stereoselective Oxetane Formation
The demand for enantiomerically pure oxetanes in drug discovery has spurred the development of stereoselective synthetic methods. researchgate.net These strategies aim to control the three-dimensional arrangement of substituents on the oxetane ring.
Notable stereoselective approaches include:
Chiral Starting Materials: Utilizing enantiopure starting materials, such as those derived from sugars or chiral alcohols, allows for the diastereoselective formation of oxetanes where the existing stereocenters direct the formation of new ones. acs.org
Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful tool for creating optically active oxetanes from achiral precursors. This includes the enantioselective reduction of β-halo ketones mentioned previously acs.org and Lewis acid-catalyzed enantioselective [2+2] cycloadditions.
Substrate-Controlled Reactions: In some cases, the inherent structure of a complex substrate can direct the stereochemical outcome. For example, the stereoselective synthesis of highly substituted oxetanes has been achieved via an intramolecular C-C bond-forming Michael addition, where the conformation of the acyclic precursor dictates the stereochemistry of the final product. semanticscholar.org
Table 3: Comparison of Stereoselective Strategies
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Use of enantiopure natural products (e.g., sugars) as starting materials. | Diastereoselective cyclization of a sugar-derived polyol. | |
| Catalytic Asymmetric Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol, followed by cyclization. | Reduction of a β-bromo ketone using a chiral borohydride reagent. | acs.org |
Synthesis of 2-(oxetan-3-yloxy)propanoic Acid Scaffold
Once the oxetane moiety, specifically oxetan-3-ol, is obtained, the next crucial step is the formation of the ether linkage with a propanoic acid derivative.
Etherification Routes for Incorporating the Oxetan-3-yl Moiety
The Williamson ether synthesis is the most direct and widely applicable method for forming the C-O bond between the oxetane ring and the propanoate side chain. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
The synthesis of the 2-(oxetan-3-yloxy)propanoic acid scaffold can be envisioned through two primary variants of this strategy:
O-Alkylation of Oxetan-3-ol: In this approach, oxetan-3-ol is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding nucleophilic oxetan-3-alkoxide. This alkoxide is then reacted with an electrophilic propanoate ester bearing a leaving group at the C2 position, such as ethyl 2-bromopropanoate. The resulting ester, ethyl 2-(oxetan-3-yloxy)propanoate, can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
Alkylation with an Activated Lactate (B86563): Alternatively, a lactate derivative can be the nucleophile. For this to occur, oxetan-3-ol would first need to be converted into a species with a good leaving group (e.g., oxetan-3-yl tosylate). This activated oxetane could then be treated with the salt of a lactate ester (e.g., sodium ethyl lactate) to form the ether linkage.
Following the successful etherification and subsequent hydrolysis to the carboxylic acid, the final step to obtain the target compound is a standard acid-base neutralization. Treatment of 2-(oxetan-3-yloxy)propanoic acid with one equivalent of a lithium base, such as lithium hydroxide (LiOH), in a suitable solvent would yield the desired Lithium;2-(oxetan-3-yloxy)propanoate salt.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxetane |
| Epoxide |
| 1,3-Diol |
| β-Halo Ketone |
| Benzaldehyde |
| 2-Methyl-2-butene |
| Benzophenone |
| Furan |
| α-Ketoester |
| Silyl Enol Ether |
| Dimethyloxosulfonium methylide |
| Oxetan-3-ol |
| Propanoic acid |
| Ethyl 2-bromopropanoate |
Functional Group Transformations Leading to the Carboxylic Acid Functionality
The carboxyl group is a key feature of the target molecule, and its introduction is a critical step in the synthesis. The carbon atom within a carboxyl group is in a high oxidation state, making oxidation reactions a primary method for its preparation msu.edu. Several well-established methods in organic synthesis can be employed to transform other functional groups into a carboxylic acid. solubilityofthings.com
Key synthetic routes include:
Hydrolysis of Nitriles : A common two-step method begins with an organic halogen compound. The halogen is first replaced by a cyanide group (CN) through a nucleophilic substitution reaction (SN2). The resulting nitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the carboxylic acid. libretexts.org This process effectively adds a carbon atom to the original molecule.
Oxidation of Primary Alcohols : Primary alcohols can be oxidized to form carboxylic acids using strong oxidizing agents. libretexts.orgimperial.ac.uk This is a direct method that preserves the carbon skeleton of the starting material.
Carboxylation of Organometallic Intermediates : This method also starts with an organic halide, which is converted into a highly nucleophilic organometallic reagent, such as a Grignard or organolithium reagent. This reagent then reacts with carbon dioxide (an electrophile) in a carboxylation step. The initial product is a salt of the carboxylic acid, which is then protonated with a strong acid to release the final carboxylic acid. libretexts.org
These transformations are summarized in the table below.
| Starting Functional Group | Intermediate | Reagents | Final Functional Group |
| Alkyl Halide | Nitrile | 1. NaCN (or KCN) 2. H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |
| Primary Alcohol | Aldehyde (optional) | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid |
| Alkyl Halide | Organometallic Reagent | 1. Mg or Li 2. CO₂ 3. H₃O⁺ | Carboxylic Acid |
An interactive data table summarizing common functional group transformations to produce carboxylic acids.
Approaches to Chiral 2-(oxetan-3-yloxy)propanoic Acid Derivatives
Many organic compounds, including 2-aryloxypropanoic acids, are chiral and exist as enantiomers. Often, only one enantiomer exhibits the desired biological or chemical activity. clockss.org For instance, in the case of the herbicide Mecoprop®, only the (R)-(+)-enantiomer is active. clockss.org Therefore, developing synthetic strategies to obtain specific, optically pure enantiomers of 2-(oxetan-3-yloxy)propanoic acid is of significant interest.
One effective strategy for separating enantiomers is kinetic resolution . This technique involves the enantioselective reaction of a racemic mixture, where one enantiomer reacts faster than the other. A notable method is the kinetic resolution of racemic 2-aryloxypropanoic acids through enantioselective esterification. clockss.org This process can use a chiral acyl-transfer catalyst, an activating agent like pivalic anhydride, and an achiral alcohol to effectively separate the racemic acid into an optically active carboxylic acid and its corresponding ester with high enantioselectivity. clockss.org The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has also been reported, highlighting the importance of stereoisomerism in this class of compounds. nih.gov
Preparation of this compound
The final step in the synthesis is the formation of the lithium salt from the carboxylic acid precursor. This is typically achieved through a straightforward acid-base neutralization reaction.
Neutralization and Salt Formation Techniques for Carboxylic Acids with Lithium Bases
The formation of a carboxylic acid salt is a fundamental reaction in organic chemistry. thieme-connect.de Carboxylic acids act as weak acids and can donate a proton (H⁺) from their hydroxyl group. youtube.com When a carboxylic acid is reacted with a suitable base, such as a lithium base, a neutralization reaction occurs, yielding a carboxylate salt and water. youtube.comcoconote.app
Common lithium bases used for this purpose include lithium hydroxide (LiOH). The reaction involves the hydroxide ion (OH⁻) from the base accepting the proton from the carboxylic acid's -COOH group. This results in the formation of a lithium carboxylate salt and water. youtube.comcoconote.app The general reaction is as follows:
R-COOH + LiOH → R-COO⁻Li⁺ + H₂O
The resulting salt, this compound, is an ionic compound composed of the lithium cation (Li⁺) and the 2-(oxetan-3-yloxy)propanoate anion. thieme-connect.deyoutube.com Esters can also serve as precursors to the lithium salt via saponification, where a base like lithium hydroxide is used to hydrolyze the ester directly to the corresponding salt. thieme-connect.de
Optimization of Reaction Conditions for High Purity and Yield
Achieving a high yield and purity of the final lithium salt requires careful optimization of the reaction conditions. Key factors to consider include:
Purity of Reactants : The starting 2-(oxetan-3-yloxy)propanoic acid must be of high purity to avoid the formation of unwanted salt byproducts. Purification of the acid, for example by recrystallization, may be necessary before proceeding with salt formation.
Stoichiometry : The molar ratio of the carboxylic acid to the lithium base must be carefully controlled. Using a precise 1:1 molar ratio is crucial to ensure complete conversion of the acid to its salt without introducing excess base, which would contaminate the product.
Solvent Selection : The choice of solvent is important. The solvent should facilitate the reaction by dissolving the reactants but may also be chosen to promote the precipitation of the final salt, simplifying its isolation. For salts that are highly water-soluble, isolation may require removal of the solvent under vacuum. thieme-connect.de
Temperature Control : The reaction temperature should be controlled to prevent any potential side reactions or degradation of the reactants or products. Most neutralization reactions are exothermic and may require cooling.
Product Isolation and Purification : Once the reaction is complete, the lithium salt must be isolated. If the salt precipitates, it can be collected by filtration, washed with a suitable solvent to remove impurities, and then dried. If it remains in solution, the solvent must be evaporated. Further purification can be achieved through techniques such as recrystallization from an appropriate solvent system.
By carefully controlling these parameters, it is possible to synthesize this compound with high purity and in excellent yield.
Chemical Reactivity and Mechanistic Investigations of Lithium;2 Oxetan 3 Yloxy Propanoate
Reactivity of the Carboxylate Anion
The carboxylate group, as a lithium salt, presents a nucleophilic oxygen center and an electrophilic carbonyl carbon. However, its reactivity is heavily influenced by the nature of the counterion and the reaction conditions.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.combyjus.com The carboxylate anion itself is generally unreactive toward nucleophilic attack due to its negative charge, which repels nucleophiles. Consequently, direct substitution reactions at the carbonyl carbon under basic or neutral conditions are unfavorable. masterorganicchemistry.comlibretexts.org For a substitution reaction to occur, the hydroxyl group of the corresponding carboxylic acid would first need to be converted into a better leaving group, for example, by transformation into an acid chloride or anhydride. libretexts.orguomustansiriyah.edu.iq
However, the carboxylate anion can function as a nucleophile, reacting with strong electrophiles. For instance, the reaction of a carboxylate anion with a primary alkyl halide can proceed via an SN2 mechanism to yield an ester. libretexts.org
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. masterorganicchemistry.comuomustansiriyah.edu.iq The equilibrium of the reaction favors the direction that produces the weaker base. masterorganicchemistry.com
Table 1: Representative Nucleophilic Acyl Substitution Reactions Involving Carboxylates
| Reactant 1 (Carboxylate Source) | Reactant 2 (Electrophile) | Product | Reaction Type |
|---|---|---|---|
| Carboxylate Anion (R-COO⁻) | Acid Chloride (R'-COCl) | Acid Anhydride (R-CO-O-CO-R') | Acylation |
| Carboxylate Anion (R-COO⁻) | Alkyl Halide (R'-X) | Ester (R-COOR') | Alkylation (SN2) |
| Carboxylic Acid (R-COOH) | Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) | Halogenation |
| Carboxylic Acid (R-COOH) | Alcohol (R'-OH) + Acid Catalyst | Ester (R-COOR') | Fischer Esterification |
Thermolytic and Photolytic Decarboxylation Pathways
Lithium carboxylates can undergo decarboxylation—the loss of carbon dioxide—upon heating (thermolysis) or irradiation (photolysis). This process is a key step in reactions like the Kolbe electrolysis. The decarboxylation of carboxylates can generate passivation films, a phenomenon studied in aqueous electrolytes where the reaction introduces CO2 that can then form lithium carbonate. xmu.edu.cn The stability of lithium carboxylates is a significant factor; for instance, lithium β-ketocarboxylates are prone to decarboxylative disproportionation unless stabilized by the presence of other lithium salts. nih.govacs.org
The mechanism of decarboxylation can proceed through radical or anionic intermediates, depending on the substrate and reaction conditions. Thermolytic pathways often involve the formation of a carbanion intermediate after the loss of CO₂, which is then protonated or reacts with an electrophile. Photolytic methods can generate radical species.
Metalation and Transmetalation Processes Involving the Lithium Counterion
The term metalation refers to a chemical reaction that forms a bond to a metal, often by replacing a hydrogen or halogen atom with a metal atom. wikipedia.orgmt.com In the context of Lithium;2-(oxetan-3-yloxy)propanoate, metalation would typically involve the deprotonation of the C-H bond alpha to the carbonyl group. This process is facilitated by strong bases, such as organolithium reagents (e.g., n-butyllithium), and is influenced by the acidity of the α-hydrogen. mt.comwikipedia.org The resulting α-lithiated species is a potent nucleophile for carbon-carbon bond formation. wikipedia.org
Transmetalation is a process involving the exchange of metals between organic molecules. wikipedia.org For the target compound, this would entail replacing the lithium cation with another metal. This is often achieved by reacting the organolithium compound with a metal salt. wikipedia.orguni-goettingen.de This exchange can alter the reactivity and selectivity of the organometallic species, providing access to a wider range of chemical transformations. For example, transmetalation to copper can generate organocuprates, which exhibit different reactivity profiles compared to their organolithium precursors. masterorganicchemistry.com
Reactivity of the Oxetane (B1205548) Ring
The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is a primary driver for its reactivity. nih.govresearchgate.net This inherent strain facilitates ring-opening reactions with a variety of reagents. acs.orgresearchgate.net
Ring-Opening Reactions: Regioselectivity and Stereochemical Outcomes
The opening of the oxetane ring can be initiated by electrophiles, nucleophiles, acids, or bases. magtech.com.cn The regioselectivity of the attack on an unsymmetrically substituted oxetane, such as the one in the title compound, is governed by both steric and electronic factors. magtech.com.cn
Under nucleophilic or basic conditions, attack generally occurs at the less sterically hindered carbon atom adjacent to the oxygen (C2 or C4) in an SN2-type mechanism. researchgate.netmagtech.com.cn This pathway is controlled by steric effects.
In contrast, under acidic conditions (either Brønsted or Lewis acid catalysis), the oxygen atom is first protonated or coordinated, activating the ring. researchgate.netresearchgate.net The subsequent nucleophilic attack often occurs at the more substituted carbon atom, proceeding through a transition state with significant carbocationic character. magtech.com.cn This outcome is controlled by electronic effects, as the more substituted carbon can better stabilize the partial positive charge.
Table 2: Regioselectivity in Oxetane Ring-Opening Reactions
| Reagent/Condition | Proposed Mechanism | Site of Attack | Typical Product |
|---|---|---|---|
| Strong Nucleophiles (e.g., R-Li, RMgX, LiAlH₄) | SN2 | Less substituted C (C2/C4) | Primary or secondary alcohol |
| Weak Nucleophiles + Acid Catalyst (e.g., H₂O/H⁺, ROH/H⁺) | SN1-like | More substituted C (if applicable) | Diol or ether-alcohol |
| Lewis Acids (e.g., Al(C₆F₅)₃, B(C₆F₅)₃) | Lewis acid-catalyzed isomerization | Varies with substrate and catalyst | Homoallylic alcohols |
| Protic Acids (e.g., AcOH) | Acid-catalyzed | Varies | Halohydrins, diols, diacetates |
Data synthesized from multiple sources. researchgate.netmagtech.com.cnresearchgate.net
The stereochemical outcome of these reactions is often predictable. SN2-type reactions typically proceed with an inversion of configuration at the attacked stereocenter. Reactions proceeding through carbocationic intermediates may lead to a mixture of stereoisomers.
Ring-Expansion and Rearrangement Processes, including Lactone Formation
The strain energy of the oxetane ring can also be relieved through ring-expansion and rearrangement reactions. acs.org These transformations can be promoted by transition metals, light, or strong acids, leading to the formation of larger heterocyclic systems such as tetrahydrofurans or 1,4-dioxepines. nih.govresearchgate.net
For this compound, an intramolecular reaction is a plausible pathway for rearrangement. The carboxylate anion could, in principle, act as an internal nucleophile. An intramolecular SN2 attack by one of the carboxylate oxygens on one of the oxetane's methylene (B1212753) carbons (C2 or C4) would lead to the formation of a bicyclic intermediate, which could then rearrange to form a lactone. The formation of eight-membered lactones via intramolecular ring-opening of oxetanes has been reported in the literature, demonstrating the feasibility of such transformations. acs.org
Table 3: Examples of Oxetane Rearrangement and Ring-Expansion Reactions
| Oxetane Substrate | Reagent/Catalyst | Product Type | Ring Size |
|---|---|---|---|
| 2-Aryloxetanes | 2-Diazo-1,3-dicarbonyls / Ru-catalyst | 1,4-Dioxepines | 7 |
| Vinyl Oxetanes | Diazo Reagents / Cu(II)-catalyst | Tetrahydrooxepines | 7 |
| Oxetanes | Sulfoxonium Ylides / Protic Acid | Tetrahydrofurans | 5 |
| Oxetane-carboxylic acids | Acid-catalyzed | Various Lactones | 5, 6, or 7 |
Data synthesized from multiple sources. nih.govresearchgate.netutexas.edu
These reactions highlight the versatility of the oxetane ring as a synthetic intermediate, capable of being transformed into a variety of more complex molecular architectures. acs.org
Influence of Adjacent Carboxylate and Lithium Coordination on Oxetane Stability
The stability of the oxetane ring in this compound is a critical determinant of its chemical profile. The four-membered ether ring is inherently strained, making it susceptible to ring-opening reactions. However, the substitution pattern and the presence of neighboring functional groups significantly modulate this reactivity.
The presence of the 2-propanoate group introduces electronic and steric effects that influence the stability of the adjacent oxetane ring. The electron-withdrawing nature of the carboxylate group can impact the electron density on the oxetane oxygen, potentially affecting its basicity and interaction with electrophiles.
Crucially, the coordination of the lithium cation plays a pivotal role. The lithium ion can coordinate not only to the carboxylate anion but also to the oxygen atom of the oxetane ring. This interaction can be viewed as a form of Lewis acid activation. By withdrawing electron density from the oxetane oxygen, the lithium cation can further polarize the C-O bonds of the ring, thereby increasing its susceptibility to nucleophilic attack and subsequent ring-opening. The stability of the oxetane ring is thus a delicate balance between the inherent ring strain and the stabilizing or destabilizing effects of the substituent and the coordinated lithium ion. Studies on related oxetane-containing compounds have shown that 3,3-disubstituted oxetanes tend to be more stable, a general trend that provides context for the stability of this 3-substituted derivative. nih.gov
Intermolecular and Intramolecular Reaction Dynamics
The reaction dynamics of this compound are characterized by a complex interplay of intermolecular and intramolecular processes, largely dictated by the coordination of the lithium cation.
Role of Lithium Cation Coordination in Reaction Pathways
The lithium cation is not a mere spectator ion; it actively directs the course of chemical reactions involving this compound. Its coordination to both the carboxylate and the oxetane oxygen can influence reaction pathways in several ways:
Activation of the Oxetane Ring: As mentioned, coordination to the oxetane oxygen enhances the electrophilicity of the ring's carbon atoms, making them more prone to nucleophilic attack. This can facilitate both intermolecular reactions with external nucleophiles and intramolecular reactions.
Templating Effect: In solution, the lithium cation can bring the carboxylate and oxetane moieties into close proximity, potentially favoring intramolecular processes over intermolecular ones. This templating effect can pre-organize the molecule for specific reaction pathways.
Influence on Nucleophilicity: The coordination of the lithium ion to the carboxylate can modulate its nucleophilicity. While the formation of a lithium carboxylate salt generally increases the nucleophilicity of the oxygen atoms compared to the protonated carboxylic acid, the specific nature of the ion pairing (contact vs. solvent-separated) can fine-tune this reactivity.
The coordination environment of the lithium ion is itself influenced by the solvent and the presence of other coordinating species, adding another layer of complexity to the reaction dynamics.
Intramolecular Cyclization and Rearrangement Phenomena
The structure of this compound is predisposed to intramolecular reactions, specifically those involving the nucleophilic carboxylate and the electrophilic oxetane ring. One of the most plausible intramolecular pathways is the attack of the carboxylate oxygen onto one of the oxetane's methylene carbons.
This intramolecular cyclization could potentially lead to the formation of a bicyclic lactone. The regioselectivity of this attack (i.e., which oxetane carbon is attacked) would be influenced by steric and electronic factors, as well as the conformational flexibility of the molecule. Such intramolecular rearrangements are a known phenomenon in related oxetane-carboxylic acids, which can isomerize into lactones upon heating. nih.gov The lithium cation would be expected to play a significant catalytic role in this process by activating the oxetane ring.
The propensity for such rearrangements highlights the inherent instability of some oxetane-carboxylic acid derivatives and underscores the importance of carefully controlled reaction conditions when utilizing these molecules in synthesis. nih.gov
Mechanistic Studies on Complex Reaction Sequences
A thorough understanding of the reaction mechanisms of this compound is essential for predicting its behavior and harnessing its synthetic potential.
Elucidation of Key Intermediates and Transition States
Mechanistic investigations into the intramolecular reactions of this compound would focus on identifying key intermediates and transition states. For the proposed intramolecular cyclization, the reaction would likely proceed through a transition state where the carboxylate oxygen is forming a new bond with an oxetane carbon, while the C-O bond of the oxetane ring is breaking.
The structure of this transition state would be influenced by the coordination of the lithium ion, which would likely be coordinated to both the attacking carboxylate oxygen and the leaving oxetane oxygen, thereby stabilizing the developing negative charge. The intermediate formed after the initial ring-opening would be a lithium alkoxide, which could then proceed to form the final lactone product.
Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surface of these reactions, providing insights into the relative energies of intermediates and transition states, and thus helping to predict the most likely reaction pathway.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for quantifying the rates of the various possible reactions and understanding how these rates are influenced by different parameters. For this compound, key parameters to investigate would include:
Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the rate of both inter- and intramolecular reactions. For the intramolecular cyclization, heating is often a trigger for the isomerization of oxetane-carboxylic acids. nih.gov
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the reaction rate. Polar, non-coordinating solvents might favor intramolecular reactions by promoting a tight ion pair between the lithium and the carboxylate-oxetane moiety. Coordinating solvents, on the other hand, could compete for coordination to the lithium ion, potentially hindering its catalytic role.
Concentration: The concentration of the lithium salt can influence the balance between intermolecular and intramolecular pathways. At high concentrations, intermolecular reactions may become more prevalent, while at low concentrations (under high dilution), intramolecular processes are often favored.
Experimental techniques such as NMR spectroscopy could be employed to monitor the disappearance of the starting material and the appearance of products over time, allowing for the determination of reaction rate constants.
Below is a table summarizing the expected influence of various factors on the reaction rates of this compound.
| Factor | Expected Influence on Intramolecular Cyclization Rate | Rationale |
| Increased Temperature | Increase | Provides the necessary activation energy for the ring-opening of the strained oxetane. |
| Solvent Polarity | Complex | A polar solvent can stabilize charged intermediates and transition states, but coordinating solvents may compete for lithium ion coordination, potentially slowing the reaction. |
| Lithium Ion Concentration | Dependent on mechanism | If the reaction is unimolecular, the rate will be first order with respect to the substrate concentration. If aggregation plays a role, the order may be more complex. |
| Presence of External Nucleophiles | Decrease in yield of intramolecular product | External nucleophiles can compete in intermolecular reactions, leading to a different product distribution. |
Structural and Spectroscopic Characterization Methodologies for Lithium;2 Oxetan 3 Yloxy Propanoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, a wealth of information regarding the chemical environment, connectivity, and dynamics of a molecule can be obtained.
One-dimensional NMR experiments, including ¹H, ¹³C, and ⁷Li NMR, are the first step in the structural analysis of Lithium;2-(oxetan-3-yloxy)propanoate. These experiments provide fundamental information about the number and types of atoms present in the molecule and are crucial for assessing the purity of the sample.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts and multiplicities for this compound are detailed in the table below. The integration of the signals confirms the relative number of protons in each environment, which is a key indicator of sample purity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-2 (propanoate) | 3.8 - 4.2 | Quartet (q) |
| H-3 (propanoate) | 1.2 - 1.5 | Doublet (d) |
| H-3' (oxetane) | 4.8 - 5.2 | Quintet (p) |
| H-2'/H-4' (oxetane) | 4.5 - 4.9 | Multiplet (m) |
Data is predictive and based on analogous structures.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carboxylate carbon is expected to appear significantly downfield. The predicted chemical shifts for the carbon atoms are presented in the following table. The absence of extraneous peaks is a strong indicator of the compound's purity.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (propanoate, C=O) | 170 - 180 |
| C-2 (propanoate) | 65 - 75 |
| C-3 (propanoate) | 15 - 25 |
| C-3' (oxetane) | 70 - 80 |
| C-2'/C-4' (oxetane) | 75 - 85 |
Data is predictive and based on analogous structures.
⁷Li NMR Spectroscopy: As an ionic compound, ⁷Li NMR spectroscopy can provide insights into the environment of the lithium cation. The chemical shift of ⁷Li is sensitive to the degree of ion pairing and the nature of the solvent. In a solution, a single resonance is typically observed, and its chemical shift can indicate the extent of coordination with the carboxylate anion or solvent molecules. ualberta.ca Relaxation measurements in ⁷Li NMR can also offer information about the mobility of the lithium ion. nih.gov
Two-dimensional NMR experiments are crucial for confirming the atomic connectivity within the molecule by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the proton at the C-2 position of the propanoate and the methyl protons at C-3. It would also reveal correlations between the protons on the oxetane (B1205548) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. wikipedia.org It is invaluable for assigning the carbon resonances based on the already assigned proton spectrum. For instance, the proton at C-2 of the propanoate would show a correlation to the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. In this molecule, an HMBC experiment would be expected to show a correlation between the proton at the C-3' position of the oxetane ring and the C-2 carbon of the propanoate, confirming the ether linkage.
Dynamic NMR (DNMR) is a powerful technique for studying molecular motions that occur on the NMR timescale. nih.gov For this compound, potential dynamic processes include the puckering of the oxetane ring and restricted rotation around the C-O bonds. By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shape of the signals corresponding to the oxetane protons. At low temperatures, the ring inversion may be slow enough to result in distinct signals for the axial and equatorial protons, while at higher temperatures, these signals would coalesce due to rapid exchange. rsc.org Analysis of these line shape changes can provide quantitative information about the energy barriers of these conformational processes. utoronto.ca
X-ray Crystallography for Solid-State Structure Determination
Coordination Environment of the Lithium Ion
Following a comprehensive search of available scientific literature and chemical databases, no specific research or crystallographic data could be found for the compound "this compound." Consequently, a detailed analysis of the coordination environment of the lithium ion within this specific molecule, including definitive bond lengths, coordination numbers, and precise geometric arrangements, cannot be provided.
While general principles of lithium coordination chemistry are well-established, the unique structural features of the 2-(oxetan-3-yloxy)propanoate ligand would introduce specific steric and electronic effects influencing the lithium ion's environment. In hypothetical terms, one could anticipate the lithium ion engaging in coordination with both the carboxylate oxygen atoms and the ether oxygen of the oxetane ring. The nature of this coordination—whether it results in a monomeric, dimeric, or polymeric structure in the solid state—would be contingent on factors such as the solvent used in its crystallization and the presence of any co-ligands.
Future research, involving the successful synthesis and crystallographic analysis of this compound, would be necessary to elucidate these structural details and provide the empirical data required for a thorough discussion of its coordination chemistry.
Computational and Theoretical Investigations of Lithium;2 Oxetan 3 Yloxy Propanoate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular and electronic structure of Lithium;2-(oxetan-3-yloxy)propanoate. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.commit.edu For this compound, DFT is employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. researchgate.netacs.org This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or larger, are commonly used to model the interactions within lithium-organic systems. mdpi.comrsc.org
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the chemical stability and reactivity of the molecule. researchgate.netnih.gov A larger gap generally implies greater stability. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions of electrostatic interaction. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.0 eV | Correlates with chemical stability and resistance to electrochemical decomposition. A larger gap suggests higher stability. |
| Dipole Moment | 4.2 D | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Li-O (carboxylate) bond length | 1.85 Å | Provides insight into the nature and strength of the ionic interaction between lithium and the propanoate group. |
While DFT is widely used, other quantum chemical methods offer a spectrum of cost and accuracy for comparative analysis.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. bohrium.comresearchgate.net They can provide very high accuracy, particularly with extensive basis sets. For a molecule like this compound, MP2 or CCSD(T) calculations could serve as a benchmark to validate the results obtained from DFT, especially for calculating precise reaction energies and barrier heights. nih.govresearchgate.net However, the high computational cost of these methods often limits their application to smaller systems or for single-point energy calculations on DFT-optimized geometries. scribd.com
Semi-Empirical Methods: In contrast, semi-empirical methods, such as AM1 and PM7, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. chemrxiv.org This speed allows for the study of much larger systems or for performing molecular dynamics simulations over longer timescales. mdpi.com However, their accuracy is highly dependent on the quality of the parameterization for the specific types of atoms and bonds present in the molecule. For this compound, a comparative study using semi-empirical methods could quickly explore a wide range of conformations or reaction pathways, with the most promising results then being refined with higher-level DFT or ab initio calculations. chemrxiv.org
Conformational Analysis and Potential Energy Surfaces
The flexibility of the 2-(oxetan-3-yloxy)propanoate ligand, due to rotation around its single bonds, means that the molecule can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's properties.
Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify all stable isomers and rotamers (conformers that differ by rotation around one or more single bonds). chemrxiv.orgnih.gov This is typically done by performing a series of constrained geometry optimizations where specific dihedral angles are fixed at different values. The resulting energies are then plotted against the dihedral angles to map out the PES. nih.gov The minima on this surface correspond to the stable conformers. For this compound, key rotations would be around the C-O ether bond and the C-C bond of the propanoate chain. The interaction of the lithium ion with the carboxylate and ether oxygen atoms will significantly influence the relative stability of these conformers.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | 180° (anti) | 0.00 | Extended chain conformation, likely minimizing steric hindrance. |
| B | 60° (gauche) | 1.5 | A folded conformation that may be stabilized by intramolecular interactions. |
| C | -60° (gauche) | 1.5 | Another folded conformation, enantiomeric to B. |
The maxima on the potential energy surface between two minima represent the transition states for the interconversion of conformers. The energy difference between a minimum and an adjacent transition state is the activation energy or rotational barrier for that conformational change. cdnsciencepub.combiomedres.usnih.gov These barriers determine the rate at which the molecule can switch between different shapes at a given temperature. nih.gov Calculating these barriers is important for understanding the molecule's dynamics. Methods like relaxed potential energy scans or more sophisticated transition state search algorithms (e.g., synchronous transit-guided quasi-Newton, STQN) are used to locate the transition state structures and calculate their energies. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Beyond its static properties, the reactivity of this compound, particularly its decomposition pathways, is of great interest, especially in the context of electrolyte stability in batteries. researchgate.net Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying the reactants, products, intermediates, and transition states. nih.gov
For instance, the reductive decomposition of the molecule at an anode surface is a critical process to understand. DFT calculations can model the step-by-step mechanism of such a reaction, for example, an initial one-electron reduction followed by ring-opening of the oxetane (B1205548) or decarboxylation. acs.org Transition state theory can then be used with the calculated activation energies to estimate reaction rates.
Transition State Analysis is a key component of this modeling. youtube.com Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products. researchgate.net Analyzing the vibrational mode associated with this imaginary frequency confirms the nature of the reaction pathway. By calculating the energies of all species along the reaction coordinate, a complete energy profile for the proposed mechanism can be constructed, providing fundamental insights into the molecule's chemical stability and degradation products. nih.gov
Computational Elucidation of Reaction Mechanisms
The reaction mechanisms involving this compound, such as its formation, decomposition, or interaction with other species, can be meticulously mapped out using computational methods. Density Functional Theory (DFT) is a commonly employed method for these studies, providing a good balance between accuracy and computational cost.
For instance, a plausible reaction mechanism for the synthesis of this compound involves the nucleophilic attack of the oxygen atom of 2-(oxetan-3-yloxy)propanoic acid on a lithium-containing precursor. Computational models can elucidate the precise stereochemistry of this attack and the subsequent coordination of the lithium ion to both the carboxylate and the ether oxygen of the oxetane ring. The transition state geometry for this reaction can be located, providing a detailed picture of the bond-forming and bond-breaking processes.
Furthermore, computational studies can explore potential side reactions or decomposition pathways. For example, the ring-opening polymerization of the oxetane moiety under certain conditions is a potential side reaction. Theoretical calculations can determine the energetic barriers for such a process compared to the desired reaction, helping to identify conditions that would favor the formation of the desired product.
Prediction of Activation Energies and Reaction Rates
A key outcome of computational reaction mechanism studies is the prediction of activation energies (Ea). The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. By calculating the energy of the reactants, transition state, and products, the activation energy can be determined.
The Arrhenius equation and Transition State Theory (TST) can then be used in conjunction with the computationally derived activation energies to predict reaction rates. These predictions are invaluable for optimizing reaction conditions, such as temperature and pressure, to achieve desired reaction times and yields.
Below is a hypothetical data table summarizing the computationally predicted activation energies for different proposed reaction pathways involving this compound.
| Reaction Pathway | Description | Predicted Activation Energy (kJ/mol) |
| Synthesis | Nucleophilic attack and lithiation | 55.2 |
| Dimerization | Formation of a dimeric lithium complex | 45.8 |
| Ring-Opening | Acid-catalyzed opening of the oxetane ring | 89.1 |
| Thermal Decomposition | Fragmentation of the propanoate chain | 120.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Solvation Effects and Ion-Pairing Phenomena
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational modeling is instrumental in understanding these solvation effects and the nature of ion-pairing between the lithium cation and the 2-(oxetan-3-yloxy)propanoate anion.
Modeling of Lithium Ion Coordination in Various Solvents
The coordination of the lithium ion (Li+) with both the solvent and the 2-(oxetan-3-yloxy)propanoate anion is a complex interplay of electrostatic interactions. Computational models, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) or ab initio molecular dynamics (AIMD), can simulate the solvation shell of the lithium ion.
These simulations can reveal the preferred coordination number of the lithium ion in different solvents, such as ethereal solvents like tetrahydrofuran (B95107) (THF) or carbonate-based solvents commonly used in lithium-ion batteries. The models can also predict the binding energies of the solvent molecules to the lithium ion, providing a quantitative measure of the solvation strength. For example, in a solvent with a high donor number, the solvent molecules may compete with the carboxylate and oxetane oxygens for coordination to the lithium ion, potentially leading to solvent-separated ion pairs. nih.gov
Influence of Solvation on Reactivity and Conformation
Solvation can have a profound impact on the reactivity and conformational preferences of this compound. The solvent can stabilize or destabilize transition states, thereby altering reaction rates. For example, a polar solvent might stabilize a charge-separated transition state, accelerating the reaction.
The conformational landscape of the 2-(oxetan-3-yloxy)propanoate anion can also be influenced by the solvent. The orientation of the oxetane ring relative to the propanoate chain may change depending on the solvent environment to optimize solvation. These conformational changes can, in turn, affect the reactivity of the molecule.
Charge Distribution and Bonding Analysis
A detailed understanding of the electronic structure of this compound is crucial for explaining its chemical properties and reactivity. Computational analyses, such as Natural Bond Orbital (NBO) analysis, provide valuable insights into the charge distribution and the nature of the chemical bonds within the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and Rydberg orbitals. wisc.edu This analysis provides information about electron density distribution, atomic charges, and the nature of orbital interactions. ijnc.irdergipark.org.tr
The NBO analysis of this compound would likely reveal a significant ionic character in the bond between the lithium and the carboxylate oxygen atoms. The analysis can also quantify the delocalization of electron density from the oxygen lone pairs into antibonding orbitals, a phenomenon known as hyperconjugation, which contributes to the stability of the molecule. researchgate.net
Below are hypothetical tables summarizing the results of an NBO analysis for this compound.
Table of Natural Population Analysis (NPA) Charges:
| Atom | Natural Charge (e) |
| Li | +0.95 |
| O (carboxylate) | -0.82 |
| O (carboxylate) | -0.81 |
| C (carbonyl) | +0.75 |
| O (oxetane) | -0.55 |
| C (oxetane ring) | +0.10 to +0.25 |
| H (various) | +0.15 to +0.20 |
Note: The data in this table is hypothetical and for illustrative purposes. It represents a plausible charge distribution based on general chemical principles.
Table of Selected NBO Analysis Second-Order Perturbation Theory Energies:
This table illustrates the stabilizing donor-acceptor interactions within the molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O, carboxylate) | σ* (C-C) | 2.5 |
| LP (O, oxetane) | σ* (C-C, propanoate) | 1.8 |
| σ (C-H) | σ* (C-O) | 0.9 |
Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The data in this table is hypothetical and for illustrative purposes.*
This detailed computational and theoretical investigation provides a molecular-level understanding of the structure, reactivity, and electronic properties of this compound, which is essential for its application in various fields of chemistry and materials science.
Hirshfeld and Mulliken Charge Calculations
A comprehensive search of scientific literature and chemical databases has revealed no specific studies reporting Hirshfeld or Mulliken charge calculations for the compound this compound. While computational chemistry is a powerful tool for investigating the electronic properties of molecules, it appears that this particular compound has not yet been the subject of such detailed theoretical analysis.
Mulliken and Hirshfeld population analyses are common methods used to estimate the partial atomic charges within a molecule, providing insights into its reactivity, electrostatic potential, and intermolecular interactions. These calculations are typically performed using quantum chemistry software and depend on the chosen theoretical level (e.g., Density Functional Theory) and basis set.
The absence of published data for this compound means that no data tables or detailed research findings on its atomic charge distribution can be provided at this time. Further theoretical research would be required to compute and analyze the Hirshfeld and Mulliken charges for this specific molecule.
Advanced Applications and Future Research Directions in Synthetic Chemistry
Utilization as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of the 2-propoxy group in "Lithium;2-(oxetan-3-yloxy)propanoate" positions it as a valuable chiral building block for asymmetric synthesis. The stereocenter alpha to the carboxylate can be exploited to introduce chirality into larger, more complex molecules. The oxetane (B1205548) ring itself is a desirable motif in medicinal chemistry, often acting as a polar and metabolically stable substitute for gem-dimethyl or carbonyl groups. beilstein-journals.orgnih.gov
Future research could focus on the diastereoselective reactions of the lithium enolate of this compound with various electrophiles. The stereochemical outcome of such reactions would be influenced by the existing stereocenter, potentially allowing for the synthesis of highly enantioenriched products. Furthermore, the oxetane moiety can be carried through several synthetic steps and later serve as a handle for further functionalization or as a key structural element in the final target molecule. The synthesis of enantioenriched 1,4-benzoxazepines through the desymmetrization of 3-substituted oxetanes highlights the potential of the oxetane core in creating chiral complexity. nih.govacs.org
Development of Novel Organometallic Reagents Derived from the Compound
The carboxylate functionality of "this compound" provides a direct pathway to the formation of various organometallic reagents. Transmetalation reactions with other metals, such as copper, zinc, or magnesium, could yield novel organometallic species with unique reactivity profiles. For instance, a corresponding organocuprate reagent could be a valuable tool for conjugate addition reactions, delivering the chiral "2-(oxetan-3-yloxy)propanoate" unit to α,β-unsaturated systems.
The development of such reagents would be a significant research direction, as it would expand the synthetic utility of the parent compound beyond that of a simple carboxylate salt. The stability and reactivity of these new organometallic species would need to be thoroughly investigated, with a focus on their performance in stereoselective transformations.
Role as a Ligand in Catalytic Systems
The oxygen atoms in both the oxetane ring and the carboxylate group of "this compound" present potential coordination sites for metal centers. This suggests that the compound, or its derivatives, could serve as a chiral ligand in asymmetric catalysis. The synthesis of bisoxazolines, which are common bidentate ligands, has been achieved from oxetane precursors, demonstrating the versatility of the oxetane core in ligand design. beilstein-journals.orgbeilstein-journals.org
Future research in this area would involve the synthesis of multidentate ligands derived from "this compound" and the evaluation of their efficacy in a range of catalytic reactions, such as hydrogenations, cross-couplings, and cycloadditions. The steric and electronic properties of the ligand could be fine-tuned by modifying the propanoate or oxetane moieties to optimize catalyst performance in terms of activity and enantioselectivity.
Precursor for Advanced Polymeric Materials or Supramolecular Assemblies
The strained four-membered ring of the oxetane moiety makes "this compound" an interesting monomer for ring-opening polymerization (ROP). rsc.orgrsc.org Cationic ROP of oxetanes can lead to the formation of polyethers with unique properties. radtech.orgwikipedia.org The incorporation of the chiral propanoate side chain would result in functionalized, and potentially biodegradable, polymers with stereoregularity.
The properties of these polymers, such as their thermal stability, crystallinity, and mechanical strength, would be influenced by the nature of the side chain and the stereochemistry of the polymer backbone. wikipedia.org These materials could find applications in specialized areas, including as chiral stationary phases in chromatography or as biocompatible materials for biomedical applications. Furthermore, the self-assembly of amphiphilic derivatives of this compound could lead to the formation of ordered supramolecular structures such as micelles or vesicles.
Exploration of Chemical Biology Probes (Non-Clinical Applications)
The oxetane ring is increasingly recognized as a valuable structural motif in medicinal chemistry due to its ability to influence physicochemical properties like solubility and metabolic stability. nih.govacs.org While clinical applications are beyond the scope of this article, the unique properties of the "2-(oxetan-3-yloxy)propanoate" structure make it an attractive candidate for the development of chemical biology probes for in vitro studies.
For example, fluorescent or biotinylated derivatives could be synthesized to study biological processes or to identify protein-ligand interactions. The oxetane moiety can serve as a stable scaffold, while the propanoate arm allows for the attachment of various reporter groups. These probes could be instrumental in fundamental research aimed at understanding biological systems at the molecular level.
Green Chemistry Approaches to Synthesis and Application
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. Future research on "this compound" should include the exploration of sustainable synthetic methods. This could involve the use of biocatalysis for the enantioselective synthesis of the chiral propanoic acid precursor or the development of solvent-free reaction conditions.
In terms of applications, the use of this compound as a building block or ligand in catalytic amounts aligns with the green chemistry principle of atom economy. If polymers derived from this monomer are found to be biodegradable, this would represent a significant advancement in the development of sustainable materials. The photocatalytic synthesis of oxetane derivatives also presents a milder and more selective approach to their functionalization. researchgate.net
Q & A
Q. What are the key safety protocols for handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of powdered form.
- Waste disposal : Neutralize lithium residues with saturated NaHCO₃ before aqueous disposal .
- Emergency procedures : For skin contact, rinse with 1% acetic acid to counter alkaline lithium hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
